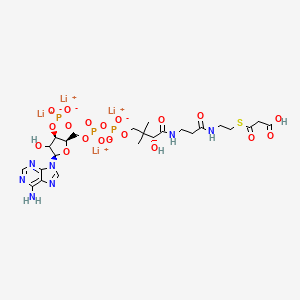

Malonyl CoA (tetralithium)

Beschreibung

BenchChem offers high-quality Malonyl CoA (tetralithium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Malonyl CoA (tetralithium) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C24H34Li4N7O19P3S |

|---|---|

Molekulargewicht |

877.4 g/mol |

IUPAC-Name |

tetralithium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-(2-carboxyacetyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate |

InChI |

InChI=1S/C24H38N7O19P3S.4Li/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31;;;;/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41);;;;/q;4*+1/p-4/t12-,17?,18+,19+,23-;;;;/m1..../s1 |

InChI-Schlüssel |

DQLXXYMNINXQSV-UOTTWOKESA-J |

Isomerische SMILES |

[Li+].[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O |

Kanonische SMILES |

[Li+].[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Malonyl-CoA: The Pivot Point of Polyketide Biosynthesis

An In-Depth Technical Guide for Metabolic Engineers and Drug Developers

Executive Summary

Malonyl-Coenzyme A (Malonyl-CoA) is the universal extender unit for fatty acid synthesis (FAS) and polyketide synthesis (PKS).[1][2][3] In the context of drug development, it represents the primary metabolic bottleneck for the heterologous production of complex polyketides (e.g., erythromycin, doxorubicin, rapamycin).

This guide synthesizes the biochemical mechanics of Malonyl-CoA utilization with advanced metabolic engineering strategies.[2] It moves beyond basic pathway maps to explore the kinetic competition between primary metabolism (FAS) and secondary metabolism (PKS), providing actionable protocols for quantification and flux optimization.

Metabolic Biochemistry: The Origin and Fate of Malonyl-CoA

Malonyl-CoA is a dicarboxylic acid derivative of coenzyme A. Its high-energy thioester bond drives the thermodynamics of carbon-chain elongation.

1.1 Biosynthetic Routes

In most microbial hosts (E. coli, S. cerevisiae, Streptomyces), Malonyl-CoA is derived primarily from Acetyl-CoA via Acetyl-CoA Carboxylase (ACC) .[2] This reaction is the committed step of fatty acid synthesis and is tightly regulated.

-

The ACC Complex: Comprises three functional components:

-

Biotin Carboxylase (BC): Carboxylates biotin using bicarbonate and ATP.[2]

-

Biotin Carboxyl Carrier Protein (BCCP): Shuttles the carboxylated biotin.[2][4]

-

Carboxyltransferase (CT): Transfers the carboxyl group to Acetyl-CoA.[2]

-

Engineering Insight: Overexpression of ACC is the standard "Push" strategy, but uncoupled overexpression of subunits can lead to aggregation. Coordinated expression of the accABCD operon (in bacteria) is critical.

-

-

Alternative Route (MatB): The enzyme Malonyl-CoA Synthetase (MatB) , derived from Rhizobium trifolii, can ligate CoA directly to exogenous malonate. This bypasses the tight regulation of ACC and the Acetyl-CoA pool, offering a "orthogonal" supply chain.

1.2 The Competition: FAS vs. PKS

The intracellular pool of Malonyl-CoA is small (typically < 5% of the Acetyl-CoA pool). It is rapidly consumed by Fatty Acid Synthase (FAS) for membrane lipid formation.

-

FAS Km values: Generally low (~5-20 µM), allowing FAS to scavenge Malonyl-CoA efficiently.

-

PKS Km values: Often higher, putting PKS at a kinetic disadvantage.

-

Strategic Implication: Successful polyketide production requires not just increasing the pool size, but competitively inhibiting FAS flux (the "Block" strategy).

Visualization: Metabolic Flux and Engineering Nodes

The following diagram illustrates the "Push-Pull-Block" logic for redirecting carbon flux toward polyketides.

Caption: Figure 1.[5][6] The "Push-Pull-Block" strategy. ACC and MatB "Push" flux to Malonyl-CoA; PKS "Pulls" it; CRISPRi/Cerulenin "Blocks" the competing FAS pathway.

The Mechanistic Role in Polyketide Assembly[4]

Understanding how Malonyl-CoA is used is vital for engineering PKS modules.

3.1 The Decarboxylative Condensation

Unlike fatty acid degradation (beta-oxidation) which produces Acetyl-CoA, biosynthesis uses Malonyl-CoA to drive the reaction forward via decarboxylation.

-

Transacylation: The Malonyl group is transferred from CoA to the Acyl Carrier Protein (ACP) domain of the PKS by the Acyltransferase (AT) domain.

-

Decarboxylation: The Ketosynthase (KS) domain catalyzes the decarboxylation of the malonyl-ACP. This releases CO2 and generates a transient carbanion enolate.

-

Condensation: The nucleophilic enolate attacks the thioester of the growing polyketide chain (attached to the upstream KS cysteine), forming a new C-C bond.

Critical Insight: The release of CO2 makes the reaction effectively irreversible. This is why Malonyl-CoA (activated) is required rather than Acetyl-CoA.

Metabolic Engineering Strategies

To maximize polyketide titers, a multi-pronged approach is required.

4.1 Upstream: Increasing the Pool (The "Push")

-

ACC Overexpression: Overexpressing accABCD in E. coli typically increases Malonyl-CoA pools by 2-3 fold.

-

MatB Pathway: Co-expression of matB and a malonate transporter (matC) allows the cell to convert fed malonate directly to Malonyl-CoA. This decouples product formation from central metabolism.

4.2 Downstream: Redirecting Flux (The "Block")

This is the most impactful modern strategy.

-

CRISPR Interference (CRISPRi): Instead of deleting essential FAS genes (which is lethal), use dCas9 to repress transcription of fabF or fabB (condensing enzymes of FAS).

-

Protocol Note: Target the promoter region of the fab operon. Tuning repression to ~50-70% allows cell growth while shunting Malonyl-CoA to the PKS.

-

-

Cerulenin: A chemical inhibitor of FabF/FabB. Useful for proof-of-concept in vitro or small-scale in vivo assays, but too expensive for industrial fermentation.

Experimental Protocols

5.1 Protocol: LC-MS/MS Quantification of Intracellular Malonyl-CoA

Reliable quantification is the bedrock of metabolic engineering. This protocol avoids common stability issues.

Materials:

-

Quenching Solution: -40°C Acetonitrile:Methanol (60:40).

-

Extraction Buffer: 10% Trichloroacetic acid (TCA) in water.

-

Internal Standard: ^13C3-Malonyl-CoA (Must be added before extraction to account for recovery losses).

Workflow:

-

Quenching: Rapidly harvest 1 mL of culture (OD600 ~1.0) into 4 mL of -40°C Quenching Solution. Centrifuge at 4,000g, -10°C for 5 min. Discard supernatant.

-

Extraction: Resuspend pellet in 300 µL ice-cold 10% TCA containing 5 µM ^13C3-Malonyl-CoA.

-

Lysis: Vortex vigorously for 10 min at 4°C or use bead beating (30s on, 30s off, 3 cycles).

-

Clarification: Centrifuge at 15,000g, 4°C for 10 min.

-

Neutralization: (Optional but recommended for column life) Neutralize supernatant with 1M Ammonium Bicarbonate to pH ~6.5.

-

LC-MS Analysis:

-

Column: C18 Reverse Phase (e.g., Zorbax SB-C18).

-

Mobile Phase A: 10 mM Tributylamine + 15 mM Acetic Acid (Ion pairing agents are crucial for CoA retention).

-

Mobile Phase B: Methanol.

-

Detection: MRM mode (Transition: 854 -> 347 m/z for Malonyl-CoA).

-

5.2 Protocol: High-Throughput Screening with RppA Biosensor

For screening libraries of engineered strains.

Concept: RppA is a Type III PKS that converts 5 molecules of Malonyl-CoA into Flaviolin (a red pigment).[1] Red intensity correlates with the intracellular Malonyl-CoA pool.[1]

Workflow:

-

Transformation: Transform host library with plasmid pRppA (constitutive or inducible).

-

Cultivation: Grow colonies in 96-well deep-well plates in production media.

-

Induction: Induce at OD600 ~0.6. Incubate for 24-48 hours.

-

Measurement:

-

Centrifuge plate to pellet cells.

-

Transfer supernatant to a clear flat-bottom plate.

-

Measure Absorbance at 340 nm (Flaviolin max) or visual inspection of red color.

-

Normalization: Normalize A340 by final OD600.

-

Case Study: Optimization of Naringenin Production

Context: Naringenin is a flavonoid precursor derived from 3 Malonyl-CoA + 1 p-Coumaroyl-CoA. Challenge: Low yield due to FAS competition.

Intervention (Based on Wu et al., 2015):

-

Base Strain: E. coli expressing 4CL (Coumarate-CoA Ligase) and CHS (Chalcone Synthase).[7]

-

Engineering:

-

Push: Overexpression of accABCD.

-

Block: CRISPRi targeting fabF (FAS elongation).[7]

-

-

Result:

-

Control Strain: ~40 mg/L.

-

ACC Overexpression: ~100 mg/L.

-

ACC + CRISPRi (fabF): 421 mg/L .

-

References

-

Xu, P., et al. (2011). "Improving fatty acids production by engineering dynamic pathway regulation and metabolic control."[2] Proceedings of the National Academy of Sciences, 111(31), 11299–11304. Link[2]

-

Wu, J., et al. (2015). "Enhancing flavonoid production by systematically tuning the central metabolic pathways based on a CRISPR interference system in Escherichia coli."[7] Scientific Reports, 5, 13477.[2] Link

-

Yang, D., et al. (2018). "Repurposing type III polyketide synthase as a malonyl-CoA biosensor for metabolic engineering in bacteria." Proceedings of the National Academy of Sciences, 115(40), 9835-9844. Link

-

Cronan, J. E., & Waldrop, G. L. (2002). "Multi-subunit acetyl-CoA carboxylases." Progress in Lipid Research, 41(5), 407-435. Link

-

Bustamante, J. P., et al. (2025). "Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry."[8][9] Analytical Biochemistry, 351(2), 245-251. Link

Sources

- 1. pnas.org [pnas.org]

- 2. Engineering intracellular malonyl-CoA availability in microbial hosts and its impact on polyketide and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosensor-aided high-throughput screening of hyper-producing cells for malonyl-CoA-derived products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Enhancing flavonoid production by systematically tuning the central metabolic pathways based on a CRISPR interference system in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Biochemical Properties and Experimental Applications of Malonyl CoA Tetralithium Salt

Introduction: The Metabolic Fulcrum

Malonyl Coenzyme A (Malonyl-CoA) is a critical metabolic intermediate that functions as a "metabolic fulcrum," balancing energy storage (lipogenesis) against energy expenditure (fatty acid oxidation).[1][2][3][4][5] In research and drug discovery, Malonyl CoA tetralithium salt (CAS: 116928-84-8) is the preferred formulation for in vitro applications due to its superior aqueous solubility and enhanced stability compared to the free acid or sodium salt forms.[1][2][3]

This guide details the physicochemical characteristics, mechanistic roles, and validated experimental protocols for utilizing Malonyl CoA tetralithium salt in metabolic research.

Physicochemical Properties

The tetralithium salt form is engineered to maximize stability in aqueous buffers, a critical requirement for enzymatic assays where the hydrolysis of the thioester bond is a risk.

| Property | Specification |

| Chemical Name | Malonyl Coenzyme A, tetralithium salt |

| CAS Number | 116928-84-8 |

| Molecular Formula | C₂₄H₃₄Li₄N₇O₁₉P₃S |

| Molecular Weight | 877.31 g/mol |

| Solubility | Water: ~50 mg/mL (Clear, colorless solution) |

| Stability | Solid: ≥4 years at -20°C; Solution: <24 hours at 4°C (hydrolysis prone) |

| Absorbance | |

| Appearance | White crystalline solid |

Application Note: While soluble in water, it is recommended to prepare stock solutions in 10 mM Tris-HCl (pH 7.5) or PBS to prevent acid-catalyzed hydrolysis of the high-energy thioester bond.[1][2][3] Avoid freeze-thaw cycles of the solvated compound.

Biochemical Mechanism & Signaling Pathways[1][2][3][4][6][7]

Malonyl-CoA operates via two distinct, opposing mechanisms depending on the cellular context:

-

Substrate Role (Cytosol): It serves as the two-carbon donor for chain elongation in de novo fatty acid synthesis, catalyzed by Fatty Acid Synthase (FASN).[1][2][3]

-

Regulatory Role (Mitochondrial Surface): It acts as a potent allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), effectively shutting down the entry of long-chain fatty acids into the mitochondria for

-oxidation.[1][2][3][5]

Pathway Visualization: The Malonyl-CoA Switch

The following diagram illustrates the dual role of Malonyl-CoA as both a biosynthetic building block and a metabolic brake.

Caption: Malonyl-CoA acts as a metabolic switch, driving lipogenesis via FASN while simultaneously blocking fatty acid oxidation via CPT1 inhibition.[1][2][3][4][5][6][7]

Experimental Protocols

Protocol A: Spectrophotometric FASN Activity Assay

This assay measures the consumption of NADPH during the condensation of Malonyl-CoA and Acetyl-CoA. It is the gold standard for screening FASN inhibitors.

Reagents:

-

Assay Buffer: 100 mM Potassium Phosphate (pH 7.0), 1 mM EDTA, 1 mM DTT.[1][2]

-

Substrates: 100 µM Acetyl-CoA, 100 µM Malonyl-CoA tetralithium salt .

-

Enzyme: Purified human or bovine FASN (2–5 µ g/reaction ).[1][2][3]

Workflow:

-

Equilibration: Incubate FASN, Acetyl-CoA, and NADPH in Assay Buffer at 37°C for 5 minutes to establish baseline absorbance.

-

Initiation: Add Malonyl-CoA tetralithium salt to initiate the reaction.

-

Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) kinetically for 10–20 minutes.

-

Calculation: Use the extinction coefficient of NADPH (

) to calculate specific activity (nmol NADPH oxidized/min/mg protein).[1][2][3]

Troubleshooting:

-

High Background: Spontaneous oxidation of NADPH can occur.[1] Always run a "No Enzyme" control.[1][3]

-

Lag Phase: If a lag is observed, pre-incubate FASN with Acetyl-CoA to prime the loading domain.

Protocol B: CPT1 Inhibition Assay (Mitochondrial Isolation)

Used to determine the IC50 of Malonyl-CoA analogs or to study metabolic flexibility in tissue samples.[1][2][3]

Workflow:

-

Isolation: Isolate mitochondria from liver or muscle tissue using differential centrifugation.[1][3]

-

Incubation: Resuspend mitochondria in reaction buffer containing L-Carnitine and Palmitoyl-CoA (radio-labeled or fluorescent).

-

Treatment: Treat samples with varying concentrations of Malonyl-CoA tetralithium salt (0.1 µM – 100 µM).[1][2][3]

-

Quantification: Measure the formation of Palmitoylcarnitine.

Handling & Storage Guidelines

The high-energy thioester bond in Malonyl-CoA is susceptible to hydrolysis, particularly in alkaline conditions or when exposed to nucleophiles.[2]

-

Lyophilized Powder: Store at -20°C with desiccant. Stable for >4 years.

-

Stock Solutions:

-

Reconstitute in distilled water or 10 mM Tris (pH 7.0) .

-

Aliquot immediately into single-use volumes (e.g., 50 µL).

-

Flash freeze in liquid nitrogen and store at -80°C.

-

Do not refreeze aliquots; discard unused portions.

-

-

Working Solutions: Keep on ice at all times during experiments.

References

-

Hiltunen, J. K., et al. (2010).[1][2][3] Mitochondrial fatty acid synthesis and respiration.[4][8] Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1797(6-7), 1195-1202.[1][2][3] Retrieved from [Link]

-

Foster, D. W. (2012).[1][2][3][4] Malonyl-CoA: the regulator of fatty acid synthesis and oxidation.[4][6][7] Journal of Clinical Investigation, 122(6), 1958–1959.[1][2] Retrieved from [Link][1][2][3]

-

Rittner, A., et al. (2020).[1][2][3] A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry.[1][2][3][9][10] Frontiers in Chemistry, 8. Retrieved from [Link]

Sources

- 1. Malonoyl-Coenzym A Tetralithiumsalz ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Malonyl coenzyme A tetralithium salt | C24H34Li4N7O19P3S | CID 16217662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hepatic Malonyl-CoA Synthesis Restrains Gluconeogenesis by Suppressing Fat Oxidation, Pyruvate Carboxylation, and Amino Acid Availability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Malonyl-CoA: the regulator of fatty acid synthesis and oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ebiohippo.com [ebiohippo.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Precision Enzymatic Synthesis of Malonyl-CoA: Mechanisms, Protocols, and Validation

Executive Summary

Malonyl-CoA is the strategic gatekeeper of fatty acid metabolism, serving as the committed substrate for de novo lipogenesis and a potent allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1).[1][2][3] Its synthesis, catalyzed by Acetyl-CoA Carboxylase (ACC) , represents a critical control point in metabolic diseases (NASH, Type 2 Diabetes) and oncology.[1]

This technical guide provides a rigorous framework for the enzymatic synthesis and quantification of Malonyl-CoA. Moving beyond generic textbook descriptions, we dissect the biphasic catalytic mechanism of ACC, detail a self-validating continuous spectrophotometric assay, and map the regulatory landscape essential for drug discovery applications.

Mechanistic Architecture of ACC

The conversion of Acetyl-CoA to Malonyl-CoA is not a single-step ligation but a coordinated, biotin-dependent "ping-pong" mechanism occurring across distinct functional domains. Understanding this architecture is prerequisite to troubleshooting synthesis and interpreting inhibition data.

The Two-Step Catalytic Cycle

ACC functions as a molecular machine with three critical components: the Biotin Carboxylase (BC) domain, the Biotin Carboxyl Carrier Protein (BCCP) , and the Carboxyltransferase (CT) domain.

-

Phase I (Biotin Carboxylation): The BC domain catalyzes the ATP-dependent carboxylation of the N1 atom of the biotin ureido ring, using bicarbonate as the CO2 donor.[4][5] This creates an unstable carboxybiotin intermediate.

-

Reaction: Biotin-BCCP + ATP + HCO3⁻ ⇌ CO2-Biotin-BCCP + ADP + Pi

-

-

Phase II (Carboxyl Transfer): The flexible BCCP arm swings the carboxybiotin into the active site of the CT domain. Here, the carboxyl group is transferred to Acetyl-CoA to generate Malonyl-CoA.[2][4][5][6][7][8][9]

-

Reaction: CO2-Biotin-BCCP + Acetyl-CoA ⇌ Malonyl-CoA + Biotin-BCCP

-

Visualization of the Catalytic Pathway

The following diagram illustrates the domain interplay and substrate flow.

Figure 1: The ping-pong mechanism of ACC. Biotin shuttles CO2 from the BC domain (ATP consumption) to the CT domain (Malonyl-CoA formation).[2][4][5]

Physiological Regulation & Drug Targets

In a drug development context, synthesizing Malonyl-CoA often serves to screen for modulators. The enzyme's activity is tightly governed by a "feed-forward/feed-back" system and reversible phosphorylation.[2]

-

Allosteric Activation (Citrate): Cytosolic citrate promotes the polymerization of inactive ACC dimers into active filamentous polymers. Implication: Assay buffers must contain citrate (or a mimic) to achieve detectable Vmax.

-

Allosteric Inhibition (Palmitoyl-CoA): The end-product of fatty acid synthesis acts as a feedback inhibitor, depolymerizing the enzyme.

-

Phosphorylation (AMPK): AMP-activated protein kinase (AMPK) phosphorylates ACC1 (Ser79) and ACC2 (Ser212), inactivating the enzyme.[10] Implication: Recombinant ACC preparations must be dephosphorylated (via phosphatases) or expressed in low-AMPK conditions for maximal activity.

Figure 2: Regulatory network of ACC. Citrate drives activation, while AMPK and Palmitoyl-CoA drive inactivation.

Experimental Protocol: Continuous Spectrophotometric Synthesis

While radioactive assays (

Principle

This assay couples the production of Malonyl-CoA to its reduction by a bacterial MCR enzyme, oxidizing NADPH in the process.[11]

-

ACC Reaction: Acetyl-CoA + ATP + HCO3⁻ → Malonyl-CoA + ADP + Pi

-

MCR Reaction: Malonyl-CoA + NADPH → 3-Hydroxypropionate + NADP⁺ + CoA

Readout: Decrease in absorbance at 340 nm (NADPH oxidation).

Reagents & Buffer Design

-

Buffer: 50 mM HEPES or MOPS, pH 7.5 (Optimal for both ACC and MCR).

-

Substrates:

-

Acetyl-CoA: 0.5 mM (Saturating).

-

ATP: 4 mM (Requires Mg²⁺).[6]

-

NaHCO3: 15 mM (Source of CO2).

-

-

Cofactors:

-

MgCl2: 10 mM (Essential for ATP-Mg complex).

-

Citrate: 10 mM (Obligate activator for mammalian ACC).

-

NADPH: 200 µM (Detection substrate).

-

BSA: 0.5 mg/mL (Stabilizes enzyme, prevents surface adsorption).

-

-

Coupling Enzyme: Purified Malonyl-CoA Reductase (MCR) from Chloroflexus aurantiacus (recombinant).

Step-by-Step Protocol

| Step | Action | Rationale |

| 1. Master Mix Prep | Combine Buffer, MgCl2, Citrate, BSA, NaHCO3, and ATP in a tube. | Establishes ionic strength and activation environment. |

| 2. Enzyme Activation | Add purified ACC (approx. 5-10 µg/mL final) to the Master Mix. Incubate at 37°C for 15 mins. | Allows Citrate-induced polymerization of ACC dimers into active filaments. |

| 3. Baseline Setup | Add NADPH and MCR coupling enzyme. Transfer to quartz cuvette or UV-transparent plate. | Establish baseline absorbance. Monitor for 2 mins to ensure no non-specific NADPH oxidation. |

| 4. Initiation | Add Acetyl-CoA to initiate the reaction. | This is the specific start point. Adding ATP last can cause lag due to polymerization time. |

| 5. Measurement | Monitor A340 kinetic mode for 10–30 mins at 37°C. | Linear range of velocity. |

| 6. Validation | Add Soraphen A (1 µM) or CP-640186 to a parallel well. | Self-Validation: Signal must be >90% inhibited to confirm it is ACC-driven. |

Data Analysis

Calculate the specific activity (SA) using the extinction coefficient of NADPH (

Troubleshooting & Optimization

Enzymatic synthesis of Malonyl-CoA is prone to specific artifacts.

Common Pitfalls

-

High Background ATPase Activity: Impure ACC preps may contain non-specific ATPases.

-

Diagnosis: Run a control without Acetyl-CoA. If ADP is produced (or NADPH consumed in a PK/LDH coupled assay), you have background ATPase.

-

Solution: Use the MCR assay (specific to Malonyl-CoA) rather than PK/LDH (specific to ADP).

-

-

Lag Phase: A delay in reaction onset.

-

Cause: Insufficient pre-incubation with Citrate. Polymerization is slow.

-

Solution: Increase Step 2 incubation to 20-30 mins.

-

-

Inhibition by DMSO: Many drug compounds are dissolved in DMSO.

-

Note: ACC is sensitive to high solvent concentrations. Keep DMSO < 1% (v/v).

-

Workflow Visualization

Figure 3: Optimized workflow for the continuous spectrophotometric assay of ACC activity.

References

-

Tong, L. (2005).[2][4] Acetyl-coenzyme A carboxylase: crucial metabolic enzyme and attractive target for drug discovery.[1][6][7][11] Cellular and Molecular Life Sciences, 62(16), 1784–1803. Link

-

Kroeger, T. S., et al. (2011). A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase.[6][11][12][13] Analytical Biochemistry, 411(1), 100-105. Link

-

Harwood, H. J. Jr. (2005).[2] Treating the metabolic syndrome: Acetyl-CoA carboxylase inhibition. Expert Opinion on Therapeutic Targets, 9(2), 267-281. Link

-

Barber, M. C., et al. (2005). The structure, regulation and function of acetyl-CoA carboxylase. Biochemical Society Transactions, 33, 909-912. Link

-

Kim, K. H. (1997).[2] Regulation of mammalian acetyl-coenzyme A carboxylase. Annual Review of Nutrition, 17, 77-99. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphorylation of Acetyl-CoA Carboxylase by AMPK Reduces Renal Fibrosis and Is Essential for the Anti-Fibrotic Effect of Metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. reactionbiology.com [reactionbiology.com]

- 8. portlandpress.com [portlandpress.com]

- 9. researchgate.net [researchgate.net]

- 10. AMPK signaling to acetyl-CoA carboxylase is required for fasting- and cold-induced appetite but not thermogenesis | eLife [elifesciences.org]

- 11. A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. static.igem.org [static.igem.org]

Exploring the inhibitory function of Malonyl CoA on carnitine palmitoyltransferase I (CPT-I).

Topic: Exploring the Inhibitory Function of Malonyl CoA on Carnitine Palmitoyltransferase I (CPT-I) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Metabolic Switch

Carnitine Palmitoyltransferase I (CPT-I) is the "gatekeeper" of mitochondrial fatty acid oxidation (FAO).[1][2] It catalyzes the rate-limiting step: the transesterification of long-chain fatty acyl-CoAs to acylcarnitines, allowing their transport across the mitochondrial outer membrane (MOM).

Malonyl CoA, the product of Acetyl-CoA Carboxylase (ACC), serves as the primary allosteric inhibitor of CPT-I. This interaction constitutes a critical metabolic switch—when glucose is abundant (high insulin), Malonyl CoA levels rise, shutting down FAO to prevent futile cycling while fatty acid synthesis occurs. Conversely, in starvation states, Malonyl CoA levels drop, relieving inhibition and allowing FAO to proceed.

For drug development professionals, this axis represents a high-value target for metabolic diseases (obesity, T2D) and oncology, where shifting metabolic flexibility can starve tumor cells or correct insulin resistance.

Mechanistic Foundations: The Allosteric Switch

Structural Biology of Inhibition

CPT-I is an integral MOM protein with cytosolic N- and C-terminal domains separated by two transmembrane segments. The catalytic core lies within the C-terminal domain, but the N-terminal domain (residues 1–47) acts as the regulatory switch.

-

The "A-Site" (Allosteric Site): Malonyl CoA binds to a regulatory site involving interactions between the N-terminal and C-terminal domains.

-

The N-Terminal Switch Model:

-

N

State (Inhibitory): The N-terminus interacts tightly with the C-terminal catalytic domain, locking the enzyme in a conformation highly sensitive to Malonyl CoA. -

N

State (Non-Inhibitory): Conformational changes (or mutations like E26K) disrupt this interaction, rendering the enzyme insensitive to Malonyl CoA.

-

Kinetic Model

Malonyl CoA functions as a reversible allosteric inhibitor .

-

Mechanism: It does not compete directly with the acyl-CoA substrate at the catalytic site but induces a conformational change that drastically increases the

for carnitine. -

Result: In the presence of Malonyl CoA, the enzyme requires significantly higher concentrations of carnitine to achieve the same velocity, effectively silencing activity at physiological carnitine levels.

Isoform Specificity: CPT1A vs. CPT1B

Understanding the differential kinetics of liver (CPT1A) and muscle (CPT1B) isoforms is critical for targeting specific tissues without off-target toxicity.

Table 1: Comparative Kinetics of CPT-I Isoforms

| Feature | CPT1A (Liver Isoform) | CPT1B (Muscle Isoform) | CPT1C (Brain Isoform) |

| Tissue Distribution | Liver, Kidney, Pancreas | Skeletal Muscle, Heart, Adipose | Brain (Hypothalamus) |

| Carnitine Affinity ( | High Affinity (~30 µM) | Low Affinity (~500 µM) | N/A (Low catalytic activity) |

| Malonyl CoA Sensitivity ( | Low (~3–10 µM) | High (~0.03–0.1 µM) | Binds Malonyl CoA; regulates ceramide |

| Physiological Role | Ketogenesis, Gluconeogenesis support | Energy production (ATP) for contraction | Energy homeostasis, Feeding behavior |

| Response to Starvation | Sensitivity decreases (allows high FAO) | Sensitivity remains high | N/A |

*Note:

Experimental Methodologies: The Gold Standard

The Critical Role of BSA

Expert Insight: Palmitoyl-CoA is a potent detergent. In the absence of Bovine Serum Albumin (BSA), it forms micelles and inhibits enzymes non-specifically. BSA acts as a buffer, binding free Palmitoyl-CoA.

-

The Ratio Matters: The free concentration of Palmitoyl-CoA drives the reaction. A molar ratio of Palmitoyl-CoA to BSA of 5:1 to 6:1 is optimal for maximal activity. Deviating from this alters the apparent

of Malonyl CoA.

Protocol: Carnitine Radiochemical Activity Assay

This protocol measures the conversion of [

Reagents:

-

Substrate Mix: 100 µM Palmitoyl-CoA, 4 mg/mL fatty acid-free BSA.

-

Tracer: L-[methyl-

C]Carnitine (Specific Activity ~50 mCi/mmol). -

Inhibitor: Malonyl CoA (Lithium salt), prepared fresh.

-

Stop Solution: 6% Perchloric Acid or 4N HCl.

Workflow:

-

Preparation: Isolate mitochondria or use permeabilized cells (digitonin-treated).[3]

-

Note: Permeabilized fibers often show a higher

(closer to physiology) than isolated mitochondria due to preserved cytoskeletal interactions.

-

-

Incubation:

-

Mix Buffer (HEPES/Sucrose/KCl) + Mitochondria + Malonyl CoA (0–100 µM).

-

Initiate reaction with Substrate Mix + [

C]Carnitine. -

Incubate at 30°C or 37°C for 3–5 minutes (ensure linearity).

-

-

Termination: Add Stop Solution to quench the reaction.

-

Separation (Butanol Extraction):

-

Add water-saturated butanol. Vortex vigorously.

-

Centrifuge (1000 x g, 2 min).

-

Phase Separation: [

C]Palmitoylcarnitine moves to the upper organic (butanol) phase; unreacted [

-

-

Quantification: Aliquot the organic phase into scintillation fluid and count (CPM).

Visualizing the Assay Workflow

Figure 1: Step-by-step workflow for the Radiochemical CPT-I Activity Assay.

Biological Pathway & Regulation

The regulation of CPT-I is not isolated; it is downstream of the AMPK-ACC axis.

-

High Energy (ATP): ACC is active

Malonyl CoA -

Low Energy (AMP): AMPK phosphorylates ACC (inactivation)

Malonyl CoA

Pathway Visualization

Figure 2: The AMPK-ACC-CPT1 signaling axis controlling fatty acid oxidation.[3][4]

Therapeutic Implications & Troubleshooting

Drug Development Context

-

Obesity/Diabetes: Inhibitors of ACC or activators of CPT-I (relieving Malonyl CoA inhibition) are sought to force the body to burn fat.

-

Cancer: Many tumors overexpress CPT1A to survive metabolic stress. CPT-I inhibitors (e.g., Etomoxir) have been explored, but high doses have off-target effects. Current research focuses on isoform-specific inhibitors or allosteric modulators that stabilize the N

(inhibited) state.

Troubleshooting the Assay

-

High Background Counts: Usually due to poor phase separation. Ensure the butanol extraction is vigorous and the centrifugation is sufficient. Do not disturb the lower aqueous phase when pipetting.

-

Loss of Sensitivity: If CPT1B mitochondria show high

(low sensitivity), check the integrity of the outer mitochondrial membrane. Damaged mitochondria (from rough isolation) lose the delicate N-C domain interactions required for high-affinity inhibition. -

Substrate Hydrolysis: Palmitoyl-CoA is unstable. Always prepare fresh or store concentrated stocks at -80°C. Verify concentration spectrophotometrically.

References

-

McGarry, J. D., & Brown, N. F. (1997). The mitochondrial carnitine palmitoyltransferase system.[1][2][4][5][6] From concept to molecular analysis. European Journal of Biochemistry. Link

-

Ramsay, R. R., et al. (2001).[7] Carnitine palmitoyltransferase I isozymes: functional differences and regulation. Biochimica et Biophysica Acta (BBA). Link

-

Holloway, G. P., et al. (2008). Identification of a novel malonyl-CoA IC50 for CPT-1: implications for predicting in vivo fatty acid oxidation rates.[6][8] Journal of Physiology. Link

-

Divakaruni, A. S., et al. (2018).[9][10] Analysis and interpretation of cellular respiration to define mitochondrial fuel flexibility. Cell Metabolism.[8][10] Link

-

Bonnefont, J. P., et al. (2004).[7] Carnitine palmitoyltransferases 1 and 2: biochemical, molecular and medical aspects. Molecular Aspects of Medicine. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of hepatic carnitine palmitoyl-transferase I (CPT IA) by valproyl-CoA as a possible mechanism of valproate-induced steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxidation of Hepatic Carnitine Palmitoyl Transferase-I (CPT-I) Impairs Fatty Acid Beta-Oxidation in Rats Fed a Methionine-Choline Deficient Diet | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. Carnitine palmitoyltransferase 1 facilitates fatty acid oxidation in a non-cell-autonomous manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a novel malonyl-CoA IC50 for CPT-1: implications for predicting in vivo fatty acid oxidation rates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]

- 8. Identification of a novel malonyl-CoA IC50 for CPT-1: implications for predicting in vivo fatty acid oxidation rates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitochondrial morphology controls fatty acid utilization by changing CPT1 sensitivity to malonyl‐CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

Investigating lysine malonylation as a post-translational modification.

Foreword: The Rise of a Key Metabolic Post-Translational Modification

In the intricate landscape of cellular regulation, post-translational modifications (PTMs) represent a critical layer of complexity, dynamically expanding the functional capacity of the proteome. Among the more recently discovered PTMs, lysine malonylation has emerged as a pivotal player, acting as a direct sensor and effector of cellular metabolic states. First identified in 2011, this evolutionarily conserved modification involves the addition of a malonyl group from malonyl-CoA to a lysine residue, fundamentally altering the charge of the lysine from positive to negative.[1][2][3] This charge reversal can profoundly impact protein structure, function, and interactions.[1][4] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals aiming to investigate lysine malonylation, from its fundamental biochemical underpinnings to the advanced methodologies required for its study.

Section 1: The Biochemical Foundations of Lysine Malonylation

The regulation of lysine malonylation is a dynamic process governed by the availability of the donor molecule, malonyl-CoA, and the activity of specific enzymes that add and remove this modification. Understanding these core mechanisms is fundamental to designing and interpreting experiments in this field.

The Central Role of Malonyl-CoA

Malonyl-CoA is a critical intermediate in cellular metabolism, primarily known for its role in fatty acid synthesis.[4] Its cellular concentration is tightly regulated by the opposing activities of acetyl-CoA carboxylase (ACC), which synthesizes malonyl-CoA, and malonyl-CoA decarboxylase (MCD), which breaks it down.[2][5] The availability of malonyl-CoA, derived from glucose, amino acids, and citrate metabolism, directly influences the extent of protein malonylation, creating a direct link between the cell's metabolic state and this PTM.[5]

Mechanisms of Malonylation: A Tale of Two Pathways

Lysine malonylation can occur through both non-enzymatic and enzymatic mechanisms.

-

Non-Enzymatic Malonylation: This process occurs spontaneously through the direct chemical reaction between the highly reactive thioester of malonyl-CoA and the ε-amino group of a lysine residue.[2] The efficiency of this reaction is pH-dependent, with the more alkaline environment of the mitochondrial matrix (pH ~8.0) favoring the deprotonation of lysine's amino group, thereby enhancing its nucleophilicity and promoting non-enzymatic malonylation.[2]

-

Enzymatic Malonylation: While a dedicated "malonyltransferase" has yet to be definitively identified, evidence suggests that some lysine acetyltransferases (KATs) may possess the ability to catalyze malonylation.[2][6] For instance, KAT2A (also known as GCN5) has been implicated in histone malonylation.[6] Enzymatic malonylation is thought to be more prevalent in cellular compartments with a neutral pH, such as the cytoplasm and nucleus, where the spontaneous reaction is less favorable.[2]

The Counterbalance: Demalonylation by Sirtuin 5 (Sirt5)

The reversibility of lysine malonylation is crucial for its regulatory role. The primary enzyme responsible for removing the malonyl group is Sirtuin 5 (Sirt5), a member of the NAD+-dependent class III lysine deacetylases.[3][7] Sirt5 exhibits robust demalonylase activity, in addition to desuccinylase and deglutarylase activities, playing a key role in regulating the malonylation status of numerous proteins, particularly within the mitochondria.[3][7][8] The activity of Sirt5 itself is linked to the cellular energy state through its dependence on NAD+.

Section 2: The Expanding Functional Roles of Lysine Malonylation

Lysine malonylation has been shown to regulate a wide array of cellular processes, with a particular emphasis on metabolism. Its impact is observed across various subcellular compartments, including the mitochondria, cytoplasm, and nucleus.

A Hub for Metabolic Regulation

A significant proportion of malonylated proteins are metabolic enzymes, highlighting the modification's central role in controlling metabolic pathways.[1][4]

-

Glycolysis and Carbon Metabolism: Numerous glycolytic enzymes are targeted by malonylation. For instance, the malonylation of GAPDH has been shown to regulate its activity and influence glycolytic flux.[1][5] In plants, a large number of enzymes involved in the Calvin cycle and carbon fixation are malonylated, suggesting a critical role for this PTM in photosynthesis.[9][10]

-

Fatty Acid Oxidation: Lysine malonylation is abundant in mitochondrial proteins, many of which are involved in fatty acid oxidation.[1][4] The regulation of these enzymes by malonylation provides a feedback mechanism directly linked to the levels of malonyl-CoA, a key regulator of this pathway.

Inflammation and Immune Response

Emerging evidence has implicated lysine malonylation in the regulation of inflammation. In activated macrophages, increased levels of malonyl-CoA lead to the malonylation of GAPDH, which in turn promotes the translation of pro-inflammatory cytokines like TNFα.[1][2] This positions lysine malonylation as a key signaling node connecting metabolic shifts with immune activation.[2]

Angiogenesis

Lysine malonylation also plays a role in angiogenesis, the formation of new blood vessels.[1] Inhibition of fatty acid synthase (FASN) leads to an accumulation of malonyl-CoA and subsequent malonylation of mTOR.[2] This modification impairs the kinase activity of the mTORC1 complex, resulting in reduced endothelial cell proliferation and impaired angiogenesis.[2]

Section 3: Lysine Malonylation in Health and Disease

Given its integral role in fundamental cellular processes, it is not surprising that dysregulation of lysine malonylation is associated with various pathological conditions.

-

Metabolic Disorders: Altered malonylation is observed in the context of metabolic diseases. In models of type 2 diabetes, there is an elevation of lysine malonylation on metabolic proteins.[11] Conversely, in the genetic disorder malonic aciduria, a deficiency in malonyl-CoA decarboxylase leads to the accumulation of malonyl-CoA and widespread hypermalonylation of proteins, which is linked to impaired mitochondrial function.[2]

-

Osteoarthritis: Recent studies have shown that Sirt5 levels decrease in aging cartilage, leading to an increase in protein malonylation.[12] This altered malonylation landscape in chondrocytes impacts various metabolic pathways and is associated with the exacerbation of joint degeneration.[12]

-

Cancer: The role of lysine malonylation in cancer is an active area of investigation. Given the metabolic reprogramming that is a hallmark of many cancers, it is anticipated that malonylation plays a significant role in tumor biology. Sirt5, the primary demalonylase, has been shown to have context-dependent roles in different cancers.[5]

Section 4: A Practical Guide to Investigating Lysine Malonylation

Studying a specific post-translational modification requires a multi-pronged approach, from initial discovery-phase proteomics to targeted validation experiments. This section provides an overview of the key methodologies and workflows.

Global Profiling of the Malonylome: A Mass Spectrometry-Based Approach

The cornerstone of studying lysine malonylation is the use of high-resolution mass spectrometry (MS) to identify and quantify malonylated proteins and their specific modification sites on a proteome-wide scale.[4]

Experimental Workflow for Malonylome Analysis

Caption: A typical workflow for the identification of malonylated proteins.

Step-by-Step Protocol: Enrichment of Malonylated Peptides

Causality: Due to the low stoichiometry of most PTMs, including malonylation, enrichment of modified peptides prior to MS analysis is crucial for their detection. This protocol utilizes antibodies that specifically recognize the malonyl-lysine motif.

-

Protein Extraction and Digestion:

-

Lyse cells or tissues in a buffer containing protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide) to preserve the PTMs.

-

Quantify the protein concentration (e.g., using a BCA assay).

-

Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

-

Digest the proteins into peptides using a protease such as trypsin.

-

-

Affinity Enrichment:

-

Incubate the peptide mixture with anti-malonyl-lysine antibody-conjugated beads (e.g., agarose or magnetic beads).

-

Wash the beads extensively with a series of buffers to remove non-specifically bound peptides.

-

Elute the enriched malonylated peptides, typically using an acidic solution.

-

-

LC-MS/MS Analysis:

-

Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass spectrometer will detect a characteristic mass shift of 86.0004 Da on lysine residues corresponding to malonylation.[13]

-

A neutral loss of 44 Da (CO2) from the malonyl group upon fragmentation is a signature feature that can aid in identification.[2]

-

Validation of Malonylation Events

Following the identification of potential malonylation sites by MS, it is essential to validate these findings using orthogonal methods.

Western Blotting for Global and Protein-Specific Malonylation

Causality: Western blotting provides a straightforward method to assess changes in the overall levels of protein malonylation or the malonylation of a specific protein of interest.

-

Sample Preparation: Extract proteins from cells or tissues under different experimental conditions.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Probe the membrane with a pan-anti-malonyl-lysine antibody to detect global changes in malonylation.[3]

-

Alternatively, if a site-specific antibody is available, use it to detect the malonylation of a particular lysine residue on a target protein.

-

Use an antibody against the total protein of interest as a loading control.

-

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore for detection.

Advanced Tools: Chemical Probes for Malonylation

Metabolic labeling with chemical probes offers a powerful alternative for the detection and identification of malonylated proteins. These probes are cell-permeable analogs of malonate that contain a bioorthogonal handle (e.g., an alkyne or azide).

-

Mechanism of Action: The probe is taken up by cells and metabolically incorporated into malonyl-CoA. The modified malonyl-CoA then serves as a donor for protein malonylation, introducing the bioorthogonal handle onto target proteins. This handle can then be "clicked" to a reporter tag (e.g., a fluorophore or biotin) for visualization or enrichment.[6]

Workflow for Chemical Probe-Based Malonylation Analysis

Caption: A workflow for the detection and identification of malonylated proteins using a chemical probe.

Section 5: Data Interpretation and Bioinformatics

The analysis of large-scale malonylome datasets requires specialized bioinformatics tools.

-

Database Searching: Raw MS data is searched against protein databases (e.g., UniProt) using software like MaxQuant or Proteome Discoverer, with malonylation specified as a variable modification on lysine residues.

-

Functional Annotation: Identified malonylated proteins are subjected to functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) to identify the biological processes and pathways that are most significantly impacted by malonylation.[14]

-

Motif Analysis: The amino acid sequences surrounding the identified malonylation sites can be analyzed to determine if there are any consensus sequence motifs that are preferentially targeted for modification.[9]

-

Structural Analysis: The location of malonylation sites can be mapped onto known or predicted protein structures (e.g., using AlphaFold) to infer the potential functional consequences of the modification.[15]

Concluding Remarks: The Future of Lysine Malonylation Research

The study of lysine malonylation is a rapidly evolving field. While significant progress has been made in identifying malonylated proteins and understanding the role of Sirt5, many questions remain. The identification of specific malonyltransferases, the elucidation of the crosstalk between malonylation and other PTMs, and a deeper understanding of the role of malonylation in human diseases are all exciting avenues for future research. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers to contribute to this expanding area of science and potentially uncover new therapeutic targets for a range of diseases.

References

-

Zou, L., et al. (2023). Lysine Malonylation and Its Links to Metabolism and Diseases. Aging and Disease, 14(1), 1-16. [Link]

-

Chen, Y., et al. (2025). Systematic qualitative proteome-wide analysis of lysine malonylation profiling in Platycodon grandiflorus. Authorea Preprints. [Link]

-

Saliu, F., et al. (2024). SIRT5 and lysine acetyltransferases regulate histone malonylation. ResearchGate. [Link]

-

Guan, D., et al. (2023). Regulation of Chondrocyte Metabolism and Osteoarthritis Development by Sirt5 Through Protein Lysine Malonylation. Arthritis & Rheumatology, 75(11), 2028-2039. [Link]

-

Liu, K., et al. (2021). Global Identification and Systematic Analysis of Lysine Malonylation in Maize (Zea mays L.). International Journal of Molecular Sciences, 22(16), 8878. [Link]

-

Ju, Z., et al. (2021). Computational analysis and prediction of lysine malonylation sites by exploiting informative features in an integrative machine-learning framework. Briefings in Bioinformatics, 22(5), bbab051. [Link]

-

Wang, J., et al. (2023). The Enzyme Lysine Malonylation of Calvin Cycle and Gluconeogenesis Regulated Glycometabolism in Nostoc flagelliforme to Adapt to Drought Stress. International Journal of Molecular Sciences, 24(9), 8391. [Link]

-

Wikipedia. (n.d.). Lysine malonylation. Retrieved February 6, 2026, from [Link]

-

Zou, L., et al. (2023). Lysine Malonylation and Its Links to Metabolism and Diseases. ResearchGate. [Link]

-

Basnet, A., et al. (2022). A click chemistry-based biorthogonal approach for the detection and identification of protein lysine malonylation for osteoarthritis research. bioRxiv. [Link]

-

Chen, Y., et al. (2025). Systematic qualitative proteome-wide analysis of lysine malonylation profiling in Platycodon grandiflorus. PeerJ, 13, e18485. [Link]

-

Wikipedia. (n.d.). Post-translational modification. Retrieved February 6, 2026, from [Link]

-

Google DeepMind. (n.d.). AlphaFold Server. Retrieved February 6, 2026, from [Link]

-

Peng, C., et al. (2011). The First Identification of Lysine Malonylation Substrates and Its Regulatory Enzyme. Molecular & Cellular Proteomics, 10(12), M111.012658. [Link]

-

Du, J., et al. (2015). Sirt5 Is a NAD-Dependent Protein Lysine Demalonylase and Desuccinylase. Science, 334(6057), 806-809. [Link]

-

Peng, C., et al. (2011). The First Identification of Lysine Malonylation Substrates and Its Regulatory Enzyme. The American Society for Biochemistry and Molecular Biology. [Link]

-

Du, Y., et al. (2015). Lysine malonylation is elevated in type 2 diabetic mouse models and enriched in metabolic associated proteins. Molecular & Cellular Proteomics, 14(2), 227-236. [Link]

-

Zhang, Y., et al. (2024). Quantitative Proteomic Analysis of Lysine Malonylation in Response to Salicylic Acid in the Roots of Platycodon grandiflorus. International Journal of Molecular Sciences, 25(3), 1835. [Link]

Sources

- 1. Lysine Malonylation and Its Links to Metabolism and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lysine malonylation - Wikipedia [en.wikipedia.org]

- 3. The First Identification of Lysine Malonylation Substrates and Its Regulatory Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Malonylation Proteomics - Creative Proteomics [creative-proteomics.com]

- 5. researchgate.net [researchgate.net]

- 6. A click chemistry-based biorthogonal approach for the detection and identification of protein lysine malonylation for osteoarthritis research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Global Identification and Systematic Analysis of Lysine Malonylation in Maize (Zea mays L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Systematic qualitative proteome-wide analysis of lysine malonylation profiling in Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lysine Malonylation and Its Links to Metabolism and Diseases [aginganddisease.org]

- 12. Regulation of Chondrocyte Metabolism and Osteoarthritis Development by Sirt5 Through Protein Lysine Malonylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. simm.ac.cn [simm.ac.cn]

- 14. mdpi.com [mdpi.com]

- 15. AlphaFold Server [alphafoldserver.com]

Natural sources and biosynthesis pathways of Malonyl CoA.

The Malonyl-CoA Nexus: Biosynthetic Pathways, Regulation, and Analytical Protocols

Executive Summary

Malonyl-Coenzyme A (Malonyl-CoA) is the strategic "gatekeeper" metabolite in lipid biochemistry.[1][2][3] It serves two distinct, critical functions: it is the chain-extending unit for fatty acid synthesis (FAS) and polyketide biosynthesis, and it is a potent allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), thereby regulating mitochondrial fatty acid

This guide analyzes the biosynthesis of Malonyl-CoA from first principles, contrasting the canonical mammalian pathways with microbial alternatives utilized in metabolic engineering. It provides actionable protocols for extraction and quantification, addressing the molecule's notorious instability, and outlines strategies for modulating its flux in drug discovery and biotechnology.

The Metabolic Nexus: Structural & Functional Logic

Malonyl-CoA is an "activated" form of acetate. Structurally, it consists of a coenzyme A moiety linked via a high-energy thioester bond to a malonate group. The addition of the carboxyl group (–COO⁻) to acetyl-CoA provides the thermodynamic driving force for carbon-carbon bond formation during chain elongation.

-

Thermodynamic Rationale: The decarboxylation of the malonyl group during condensation reactions (catalyzed by Fatty Acid Synthase or Polyketide Synthases) releases energy, driving the reaction forward and making the synthesis of lipid chains irreversible under physiological conditions.

Canonical Biosynthesis: The ACC Pathway

In most eukaryotes (mammals, yeast) and bacteria, Malonyl-CoA is derived principally from the carboxylation of Acetyl-CoA.[2][3][4] This reaction is catalyzed by Acetyl-CoA Carboxylase (ACC) , a biotin-dependent enzyme.

The Two-Step Catalytic Mechanism

The reaction proceeds in two physically separate half-reactions, often occurring on distinct domains (in eukaryotes) or distinct subunits (in prokaryotes):

-

Biotin Carboxylation (BC Domain): ATP-dependent carboxylation of the biotin cofactor using bicarbonate.[4]

-

Carboxyl Transfer (CT Domain): Transfer of the carboxyl group from biotin to Acetyl-CoA.

Pathway Visualization

Figure 1: The canonical Acetyl-CoA Carboxylase (ACC) pathway showing activation by citrate and inhibition by AMPK/Palmitoyl-CoA.

Natural Sources & Compartmentalization

Malonyl-CoA is not harvested from the environment; it is synthesized intracellularly. However, its abundance and function vary strictly by biological compartment.

| Source/Organism | Compartment | Isoform | Primary Function |

| Mammalian Liver | Cytosol | ACC1 | Substrate for de novo lipogenesis (Fatty Acid Synthase).[2][4] |

| Mammalian Muscle/Heart | Mitochondria (OMM) | ACC2 | Regulator. Inhibits CPT1 to stop fatty acid oxidation.[3] |

| Plants | Plastids (Chloroplasts) | Heteromeric ACC | Substrate for fatty acid synthesis (plants do not synthesize FA in cytosol). |

| Bacteria (E. coli) | Cytosol | AccABCD (4 subunits) | Membrane lipid synthesis (FAS Type II). |

| Bacteria (Streptomyces) | Cytosol | ACC / MatB | Precursor for secondary metabolites (Polyketide Antibiotics). |

The MatB Alternative (Microbial)

Certain soil bacteria (e.g., Rhizobium trifolii, Streptomyces) possess Malonyl-CoA Synthetase (MatB) . Unlike ACC, which fixes CO₂, MatB directly ligates Coenzyme A to malonate using ATP.

-

Reaction:

-

Application: This pathway is heavily used in metabolic engineering to decouple Malonyl-CoA production from the tight regulation of the ACC pathway.

Regulation: The Drug Discovery Targets

For researchers targeting obesity, NASH (Non-Alcoholic Steatohepatitis), or cancer, understanding the regulation of ACC is paramount.

The AMPK Switch

AMP-activated protein kinase (AMPK) acts as the master energy sensor.

-

Mechanism: When cellular energy is low (High AMP:ATP ratio), AMPK phosphorylates ACC1 (at Ser79) and ACC2 (at Ser212).

-

Result: Phosphorylation inactivates ACC, halting ATP-consuming lipid synthesis and relieving the inhibition on CPT1, allowing fatty acid oxidation to generate energy.

Allosteric Control

-

Feed-forward Activation: Citrate (a signal of energy abundance) causes the ACC dimers to polymerize into active filaments.

-

Feedback Inhibition: Palmitoyl-CoA (the end product of FAS) promotes depolymerization, shutting down synthesis.

Analytical Protocols: Quantification of Malonyl-CoA

Critical Warning: CoA esters are highly unstable in alkaline conditions. Hydrolysis of the thioester bond occurs rapidly at pH > 7.0. Acidic extraction is mandatory.

Protocol: LC-MS/MS Quantification from Tissue/Cells

Validated for: Liver, Muscle, HEK293 Cells.

Step 1: Sample Preparation (Quenching & Extraction)

-

Harvest: Snap-freeze tissue in liquid nitrogen immediately. For cells, wash with ice-cold PBS and quench immediately.

-

Extraction Buffer: Use 10% Trichloroacetic Acid (TCA) or 5% Sulfosalicylic Acid .

-

Why? Precipitates proteins and maintains pH < 2.0 to stabilize the thioester.

-

-

Homogenization: Homogenize frozen tissue in cold extraction buffer. Pulse sonicate (on ice) for 10s.

-

Internal Standard: Spike with

-Malonyl-CoA immediately before centrifugation.-

Why? Corrects for ion suppression and extraction loss.

-

-

Clarification: Centrifuge at 15,000 x g for 10 min at 4°C. Collect supernatant.

Step 2: Solid Phase Extraction (Optional but Recommended)

-

Use a weak anion exchange (WAX) cartridge if the matrix is complex (e.g., liver), or proceed directly to LC if analyzing cell culture.

Step 3: LC-MS/MS Parameters

-

Column: C18 Reversed-Phase (e.g., Waters HSS T3), 2.1 x 100 mm.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0% B for 2 min (to trap polar CoA), ramp to 50% B over 8 min.

-

Detection: Negative Electrospray Ionization (ESI-).

-

Transition: 852.1

345.0 (neutral loss of phospho-adenosine-diphosphate).

-

Metabolic Engineering Strategies

To increase Malonyl-CoA flux for the production of polyketides (e.g., erythromycin, tetracycline) or biofuels:

-

ACC Overexpression: Overexpressing the accABCD complex (in E. coli) or ACC1 (yeast).

-

Limitation: Often regulated by native inhibition.

-

-

The "MatB" Bypass: Introduce Rhizobium MatB and feed malonate to the culture. This bypasses the acetyl-CoA node entirely.

-

FAS Inhibition: Use Cerulenin or triclosan to inhibit Fatty Acid Synthase (FabB/F or FAS).

-

Logic: Blocks the consumption of Malonyl-CoA for membrane lipids, causing it to accumulate for the secondary pathway (polyketide synthesis).

-

Figure 2: Metabolic engineering strategy to divert Malonyl-CoA flux from membrane lipids toward high-value polyketide products.

References

-

Wakil, S. J., et al. (1983). Structure and function of acetyl-CoA carboxylase.[4][5][6] Annual Review of Biochemistry. Link

-

Tong, L. (2005). Acetyl-coenzyme A carboxylase: crucial metabolic enzyme and attractive target for drug discovery. Cellular and Molecular Life Sciences. Link

-

Abu-Elheiga, L., et al. (2001). Continuous fatty acid oxidation and reduced fat storage in mice lacking acetyl-CoA carboxylase 2.[3] Science. Link

-

An, J. H., & Kim, Y. S. (1998). A gene cluster encoding malonyl-CoA decarboxylase (MatA), malonyl-CoA synthetase (MatB) and a putative dicarboxylate carrier protein (MatC) in Rhizobium trifolii. European Journal of Biochemistry. Link

-

Freeman, W. M., et al. (2023). Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes. Journal of the American Society for Mass Spectrometry. Link

Sources

Malonyl-CoA: A Pivotal Metabolic Sensor in the Central Regulation of Appetite and Energy Balance

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Malonyl-coenzyme A (malonyl-CoA), a critical intermediate in the de novo synthesis of fatty acids, has emerged as a key signaling molecule within the central nervous system, particularly in the hypothalamus, for the regulation of energy homeostasis.[1] Fluctuations in hypothalamic malonyl-CoA levels serve as a crucial indicator of cellular energy status, directly influencing feeding behavior and peripheral energy expenditure.[1][2] This technical guide provides a comprehensive overview of the intricate role of malonyl-CoA in appetite control, detailing the molecular mechanisms of its synthesis, degradation, and downstream signaling pathways. We will explore its interactions with key hypothalamic neuronal populations, discuss state-of-the-art methodologies for its investigation, and highlight its potential as a therapeutic target for metabolic disorders such as obesity.

Introduction: The Central Role of Malonyl-CoA in Energy Sensing

The brain, particularly the hypothalamus, plays a paramount role in monitoring and regulating the body's energy balance.[3] Within this complex neural circuitry, specific neurons act as sensors of peripheral hormonal and nutrient signals, translating them into appropriate physiological and behavioral responses.[2] Malonyl-CoA has been identified as a pivotal intracellular mediator in this process, functioning as a direct link between cellular energy status and the neural control of food intake.[4]

The concentration of malonyl-CoA in hypothalamic neurons is dynamically regulated by feeding and fasting states.[2] High levels of malonyl-CoA are indicative of an energy surplus and are associated with a reduction in food intake, signifying an anorexigenic effect.[5][6] Conversely, low levels of malonyl-CoA, which occur during periods of fasting, signal an energy deficit and lead to an increase in food intake, an orexigenic response.[6][7] This tight regulation positions malonyl-CoA as a critical fulcrum in the maintenance of energy homeostasis.

The Molecular Machinery of Malonyl-CoA Metabolism in the Hypothalamus

The steady-state level of hypothalamic malonyl-CoA is meticulously controlled by the coordinated action of several key enzymes.[4] Understanding this enzymatic machinery is fundamental to deciphering its role in appetite regulation.

2.1. Synthesis: Acetyl-CoA Carboxylase (ACC)

The synthesis of malonyl-CoA from acetyl-CoA is catalyzed by acetyl-CoA carboxylase (ACC) .[8] Both isoforms, ACC1 and ACC2, are present in hypothalamic neurons.[9] The activity of ACC is a primary determinant of malonyl-CoA levels and is itself subject to complex regulation:

-

Allosteric Regulation: Citrate, a key intermediate in the citric acid cycle, allosterically activates ACC, promoting malonyl-CoA synthesis when cellular energy is abundant.[10]

-

Hormonal and Nutrient Signaling: Anorexigenic hormones like leptin and nutrients such as glucose increase hypothalamic malonyl-CoA levels.[1] Leptin, for instance, activates ACC by inhibiting AMP-activated protein kinase (AMPK), a key negative regulator of ACC.[5][11]

-

Phosphorylation: AMP-activated protein kinase (AMPK) , a cellular energy sensor, phosphorylates and inactivates ACC when the AMP/ATP ratio is high (indicative of low energy).[8][9] This provides a direct mechanism to reduce malonyl-CoA production during energy deprivation.[12]

2.2. Degradation and Utilization

Malonyl-CoA is primarily consumed through two pathways:

-

Fatty Acid Synthase (FAS): Malonyl-CoA is the essential building block for de novo fatty acid synthesis, a process catalyzed by fatty acid synthase (FAS) .[8] Inhibition of FAS leads to an accumulation of malonyl-CoA, which has been shown to suppress food intake and lead to weight loss.[4][9]

-

Malonyl-CoA Decarboxylase (MCD): This enzyme decarboxylates malonyl-CoA back to acetyl-CoA.[13] Overexpression of MCD in the hypothalamus lowers malonyl-CoA levels and increases food intake, highlighting its role in reducing the anorexigenic signal.[5][8]

The interplay between ACC, FAS, and MCD activities ultimately dictates the concentration of malonyl-CoA available for signaling.

Caption: Central Regulation of Hypothalamic Malonyl-CoA Levels.

Downstream Signaling: How Malonyl-CoA Influences Neuronal Activity

The anorexigenic effects of malonyl-CoA are mediated through its influence on specific neuronal populations within the hypothalamus, most notably in the arcuate nucleus (ARC). The ARC houses two distinct sets of neurons with opposing roles in appetite regulation:

-

Anorexigenic Neurons: These neurons express pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART).[14][15] Increased malonyl-CoA levels are thought to activate these neurons, leading to the release of α-melanocyte-stimulating hormone (α-MSH), which promotes satiety.

-

Orexigenic Neurons: These neurons co-express neuropeptide Y (NPY) and agouti-related peptide (AgRP).[14][15] Malonyl-CoA is believed to inhibit these neurons, thereby suppressing the release of hunger-promoting neuropeptides.[16]

The precise molecular mechanisms by which malonyl-CoA exerts these effects are still under active investigation, but a key player appears to be carnitine palmitoyltransferase 1 (CPT1) .

3.1. The Role of Carnitine Palmitoyltransferase 1 (CPT1)

Malonyl-CoA is a potent allosteric inhibitor of CPT1, the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.[7][17] The prevailing hypothesis has been that by inhibiting CPT1, malonyl-CoA leads to an accumulation of cytosolic long-chain acyl-CoAs (LCACoAs), which may act as the ultimate signaling molecules to modulate ion channel activity and neuronal firing rates.[7]

However, recent evidence suggests a more nuanced picture. The brain-specific isoform, CPT1c , is highly expressed in the hypothalamus and binds malonyl-CoA, yet it lacks the canonical acyltransferase activity of its peripheral counterparts (CPT1a and CPT1b).[5][18][19] Genetic knockout of CPT1c in mice results in reduced food intake and lower body weight, a phenotype consistent with it being a downstream target of malonyl-CoA.[4][9] The exact function of CPT1c remains an area of intense research, with some studies suggesting its involvement in ceramide metabolism.[18]

Caption: Downstream Signaling Cascade of Hypothalamic Malonyl-CoA.

Experimental Methodologies for Studying Malonyl-CoA in the CNS

Investigating the role of malonyl-CoA in the central regulation of appetite requires a multidisciplinary approach, combining pharmacological, genetic, and analytical techniques.

4.1. Pharmacological and Genetic Manipulation of Malonyl-CoA Levels

A cornerstone of research in this field is the ability to experimentally modulate hypothalamic malonyl-CoA concentrations.

| Method | Target | Effect on Malonyl-CoA | Outcome on Food Intake | Key Considerations |

| FAS Inhibitors (e.g., C75, Cerulenin) | Fatty Acid Synthase (FAS) | Increase | Decrease | Potential for off-target effects and toxicity.[5][9] |

| ACC Inhibitors (e.g., TOFA) | Acetyl-CoA Carboxylase (ACC) | Decrease | Increase | Can help elucidate the necessity of malonyl-CoA synthesis.[2][20] |

| MCD Inhibitors | Malonyl-CoA Decarboxylase (MCD) | Increase | Decrease | A promising therapeutic strategy.[5][21] |

| Viral-mediated Gene Overexpression/Knockdown | ACC, MCD, FAS | Increase or Decrease | Varies with target | Allows for region-specific and cell-type-specific manipulation.[8] |

| Genetic Knockout/Knock-in Models | CPT1c, FAS | Varies | Varies | Provides insights into the physiological role of specific components.[9][19] |

4.2. Quantification of Malonyl-CoA in Brain Tissue

Accurate measurement of malonyl-CoA in hypothalamic tissue is crucial for correlating its levels with physiological states and experimental interventions.

Step-by-Step Protocol: LC-MS/MS Quantification of Malonyl-CoA

This protocol is adapted from established methods for the sensitive and specific quantification of malonyl-CoA.[22][23][24]

-

Tissue Collection and Homogenization:

-

Rapidly dissect the hypothalamus from experimental animals and immediately freeze it in liquid nitrogen to halt enzymatic activity.

-

Homogenize the frozen tissue in a cold solution of 10% trichloroacetic acid to precipitate proteins and extract small molecules.[23]

-

-

Solid-Phase Extraction (SPE):

-

Centrifuge the homogenate and pass the supernatant through a reversed-phase SPE column to isolate CoA esters.[23]

-

Wash the column to remove interfering substances.

-

Elute the CoA esters with an appropriate solvent mixture.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:

-

Inject the eluted sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Separate malonyl-CoA from other CoA species using a suitable HPLC column and gradient.

-

Detect and quantify malonyl-CoA using electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

-

-

Quantification:

-

Use a stable isotope-labeled internal standard (e.g., [¹³C₃]malonyl-CoA) added at the beginning of the extraction process to correct for sample loss and matrix effects.[23]

-

Generate a standard curve with known concentrations of malonyl-CoA to accurately determine its concentration in the tissue samples.

-

Caption: Workflow for Malonyl-CoA Quantification in Brain Tissue.

Therapeutic Implications and Future Directions

The central role of malonyl-CoA in appetite regulation makes its metabolic pathway an attractive target for the development of anti-obesity therapeutics.[7] Pharmacological strategies aimed at increasing hypothalamic malonyl-CoA levels, such as the development of specific MCD inhibitors, hold significant promise.[21]

However, several challenges remain. The systemic administration of drugs targeting enzymes like ACC and FAS can have effects in peripheral tissues, potentially leading to undesirable side effects. Therefore, the development of brain-penetrant inhibitors with high specificity for hypothalamic targets is a key area of focus for drug discovery efforts.

Future research will likely concentrate on:

-

Elucidating the precise molecular function of CPT1c and its interaction with malonyl-CoA.

-

Identifying the specific ion channels and downstream signaling molecules that are modulated by changes in malonyl-CoA and LCACoAs in different neuronal populations.

-

Developing novel therapeutic agents that can safely and effectively modulate the hypothalamic malonyl-CoA pathway for the treatment of obesity and other metabolic disorders.

Conclusion

Malonyl-CoA stands as a critical metabolic sensor in the hypothalamus, integrating nutrient and hormonal signals to fine-tune appetite and energy balance. A comprehensive understanding of its synthesis, degradation, and downstream signaling pathways is essential for researchers and drug development professionals working to combat the global epidemic of obesity. The continued exploration of this intricate regulatory system promises to unveil new therapeutic avenues for the management of metabolic diseases.

References

-

Gao, S., & Lane, M. D. (2013). Hypothalamic malonyl-CoA and the control of food intake. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(10), 1544-1549. [Link]

-

Wolfgang, M. J., & Lane, M. D. (2008). Hypothalamic Malonyl-Coenzyme A and the Control of Energy Balance. Endocrine Reviews, 29(3), 282-298. [Link]

-

Ruderman, N. B., Saha, A. K., Vavvas, D., & Witters, L. A. (2003). Role of malonyl-CoA in heart disease and the hypothalamic control of obesity. Current Opinion in Lipidology, 14(2), 151-158. [Link]

-

Sustainability Directory. (n.d.). Malonyl-CoA. Lifestyle. Retrieved from [Link]

-

Wolfgang, M. J., & Lane, M. D. (2006). The role of hypothalamic malonyl-CoA in energy homeostasis. The Journal of biological chemistry, 281(49), 37265–37269. [Link]

-

Gao, S., et al. (2011). Malonyl-CoA mediates leptin hypothalamic control of feeding independent of inhibition of CPT-1a. American Journal of Physiology-Endocrinology and Metabolism, 301(3), E473-E481. [Link]

-

Wolf, G. (2006). The regulation of food intake by hypothalamic malonyl-coenzyme A: the MaloA hypothesis. Nutrition reviews, 64(8), 379–383. [Link]

-

Lane, M. D., Cha, S. H., & Wolfgang, M. J. (2005). Role of malonyl-CoA in the hypothalamic control of food intake and energy expenditure. Biochemical Society transactions, 33(Pt 5), 1063–1067. [Link]

-

Wolfgang, M. J., & Lane, M. D. (2008). Hypothalamic Malonyl-Coenzyme A and the Control of Energy Balance. Endocrine Reviews, 29(3), 282-298. [Link]

-

Gao, S., & Lane, M. D. (2013). Hypothalamic malonyl-CoA and the control of food intake. Biochimica et Biophysica Acta, 1831(10), 1544-1549. [Link]

-

Foster, D. W. (2012). Malonyl-CoA: the regulator of fatty acid synthesis and oxidation. The Journal of clinical investigation, 122(8), 2682. [Link]

-

Wolfgang, M. J., & Lane, M. D. (2011). Hypothalamic malonyl-CoA and CPT1c in the treatment of obesity. FEBS journal, 278(4), 560–569. [Link]

-

Lane, M. D., & Wolfgang, M. J. (2009). Regulation of food intake and energy expenditure by hypothalamic malonyl-CoA. International journal of obesity (2005), 33 Suppl 1, S28–S31. [Link]

-

Kim, M. S., et al. (2004). A role for hypothalamic malonyl-CoA in the control of food intake. The Journal of biological chemistry, 279(19), 19970–19976. [Link]

-

Lane, M. D., Cha, S. H., & Wolfgang, M. J. (2005). Role of malonyl-CoA in the hypothalamic control of food intake and energy expenditure. Biochemical Society Transactions, 33(5), 1063-1067. [Link]

-

Lane, M. D., Cha, S. H., & Wolfgang, M. J. (2005). Role of malonyl-CoA in the hypothalamic control of food intake and energy expenditure. Biochemical Society Transactions, 33(5), 1063-1067. [Link]

-

Gonzalez, A., et al. (2022). Malonyl-CoA is an ancient physiological ATP-competitive mTORC1 inhibitor. bioRxiv. [Link]

-

An, J., et al. (2008). Liquid-liquid extraction coupled with LC/MS/MS for monitoring of malonyl-CoA in rat brain tissue. Journal of Chromatography B, 872(1-2), 143-148. [Link]

-

Hu, Z., et al. (2003). Hypothalamic malonyl-CoA as a mediator of feeding behavior. Proceedings of the National Academy of Sciences, 100(21), 12384-12389. [Link]

-

Minkler, P. E., et al. (2006). Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry. Analytical Biochemistry, 353(1), 143-147. [Link]

-

Choudhary, P., et al. (2022). AgRP/NPY and POMC neurons in the arcuate nucleus and their potential role in treatment of obesity. European Journal of Pharmacology, 915, 174611. [Link]

-

Foster, D. W. (2012). Malonyl-CoA: The regulator of fatty acid synthesis and oxidation. The Journal of clinical investigation, 122(8), 2682. [Link]

-

Lam, T. K., et al. (2009). Hypothalamic nutrient sensing in the control of energy homeostasis. Molecular and cellular endocrinology, 313(1-2), 1–11. [Link]

-

Shi, S., et al. (2014). Improving Production of Malonyl Coenzyme A-Derived Metabolites by Abolishing Snf1-Dependent Regulation of Acc1. mBio, 5(3), e01130-14. [Link]

-

Minkler, P. E., et al. (2006). Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry. Analytical Biochemistry, 353(1), 143-147. [Link]

-

Zou, Z., et al. (2024). Lysine malonylation as a therapeutic target: implications for metabolic, inflammatory, and oncological disorders. Cellular and Molecular Life Sciences, 81(1), 10. [Link]

-

Sohn, J. W., et al. (2017). Antagonistic modulation of NPY/AgRP and POMC neurons in the arcuate nucleus by noradrenalin. eLife, 6, e25770. [Link]

-